Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate
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Overview
Description
Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a diethyl-substituted piperazine ring, and a nicotinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the acetylation of a suitable piperazine derivative followed by the introduction of the nicotinamide group through a series of nucleophilic substitution reactions. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and production costs. The use of automated reactors and advanced purification techniques such as crystallization or chromatography is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives
Scientific Research Applications
Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the piperazine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects. The nicotinamide moiety may also play a role in the compound’s mechanism of action by participating in redox reactions or serving as a precursor for NAD+ synthesis.
Comparison with Similar Compounds
Similar Compounds
5-(acetylamino)-N,N-diethyl-2-piperazin-1-ylpyridine: Similar structure but with a pyridine ring instead of a nicotinamide moiety.
5-(acetylamino)-N,N-diethyl-2-piperazin-1-ylbenzamide: Contains a benzamide group instead of a nicotinamide moiety.
5-(acetylamino)-N,N-diethyl-2-piperazin-1-ylquinoline: Features a quinoline ring in place of the nicotinamide moiety.
Uniqueness
What sets Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the nicotinamide moiety, in particular, may enhance its potential as a therapeutic agent due to its role in cellular metabolism and redox reactions.
Properties
IUPAC Name |
methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO4/c1-24-13-5-6-16-14(8-13)18(9-17(22-16)19(23)25-2)26-10-11-3-4-12(21)7-15(11)20/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAUWCKDISMXLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC3=C(C=C(C=C3)F)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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